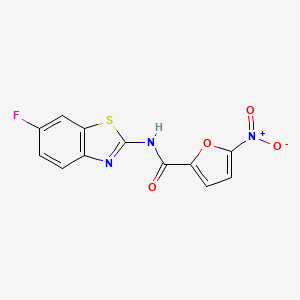

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of appropriate anilines with sulfur sources and halides under reflux conditions. For example, N-methylation and subsequent condensation with furoyl chloride have been employed to synthesize related compounds, showcasing methodologies that might be applicable to the synthesis of "N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-2-furamide" (El’chaninov et al., 2018).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structures of benzothiazole derivatives. Structural determination reveals the arrangement of atoms and the geometry around the benzothiazole core, which is crucial for understanding the compound's reactivity and properties (Argilagos et al., 1997).

Chemical Reactions and Properties

Benzothiazole compounds undergo various chemical reactions, including electrophilic substitution, formylation, and acylation, which modify the electronic and steric properties, influencing their chemical behavior and potential applications (Aleksandrov & El’chaninov, 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the enzymebenzoate 4-hydroxylase (CYP53) . This enzyme is unique to fungi and is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .

Mode of Action

It is suggested that similar compounds interact with the active site of the target enzyme, inhibiting its enzymatic activity . This interaction likely results in the disruption of the metabolic processes in which the target enzyme is involved .

Biochemical Pathways

Given the potential target of the compound, it can be inferred that the pathways related to the metabolism of aromatic compounds in fungi could be affected .

Result of Action

The inhibition of the target enzyme could potentially disrupt the metabolic processes in which the enzyme is involved, leading to the death of the fungal cells .

Safety and Hazards

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6FN3O4S/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNHKMUNFQGQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)